2,5-Difluoro-3-nitrobenzyl chloride

Description

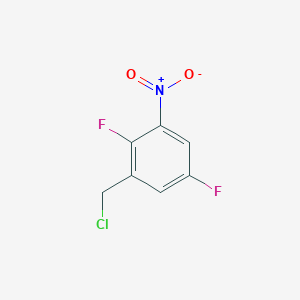

2,5-Difluoro-3-nitrobenzyl chloride is an organic compound with the molecular formula C7H4ClF2NO2. This compound is characterized by the presence of two fluorine atoms, a nitro group, and a benzyl chloride moiety. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

IUPAC Name |

1-(chloromethyl)-2,5-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(9)2-6(7(4)10)11(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOVWULBYUHNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CCl)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-nitrobenzyl chloride typically involves the chlorination of 2,5-difluoro-3-nitrotoluene. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

2,5-Difluoro-3-nitrotoluene+SOCl2→2,5-Difluoro-3-nitrobenzyl chloride+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-3-nitrobenzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using metal hydrides.

Oxidation: The benzyl chloride moiety can be oxidized to a benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of 2,5-difluoro-3-nitrobenzyl derivatives.

Reduction: Formation of 2,5-difluoro-3-aminobenzyl chloride.

Oxidation: Formation of 2,5-difluoro-3-nitrobenzyl alcohol or 2,5-difluoro-3-nitrobenzaldehyde.

Scientific Research Applications

2,5-Difluoro-3-nitrobenzyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-nitrobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine and nitro groups enhances its electrophilicity, making it a suitable substrate for nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

- 2,4-Difluoro-3-nitrobenzyl chloride

- 2,5-Dichloro-3-nitrobenzyl chloride

- 2,5-Difluoro-4-nitrobenzyl chloride

Comparison: 2,5-Difluoro-3-nitrobenzyl chloride is unique due to the specific positioning of the fluorine atoms and the nitro group, which influences its reactivity and chemical properties. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Biological Activity

2,5-Difluoro-3-nitrobenzyl chloride is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and material science. Its unique structure, characterized by the presence of two fluorine atoms and a nitro group on the benzene ring, contributes to its diverse biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure

The chemical formula for this compound is C7H4ClF2N O2. Its structure can be represented as follows:

Physical Properties

- Molecular Weight : 201.56 g/mol

- Melting Point : Data not widely available; typically requires laboratory determination.

- Solubility : Soluble in organic solvents like ethanol and dichloromethane.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group can facilitate redox reactions and influence the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions with biological molecules.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that nitro-substituted benzyl derivatives can inhibit bacterial growth through mechanisms involving disruption of cellular processes.

Case Studies

-

Antimycobacterial Activity : A study investigating the structure-activity relationship (SAR) of nitro-substituted compounds found that certain derivatives exhibited potent activity against Mycobacterium tuberculosis. The presence of electron-withdrawing groups like nitro significantly enhanced their efficacy (Table 1).

TBD = To Be Determined

Compound MtbTMPK IC50 (μM) MIC (μg/mL) Cytotoxicity (MRC-5 CC50) This compound TBD TBD TBD Control (Isoniazid) 0.15 0.15 >64 - Cytotoxicity Studies : In vitro studies have demonstrated that while some nitro compounds exhibit antimicrobial activity, they may also possess cytotoxic effects against human cell lines. The Ames test and MRC-5 fibroblast assays are commonly employed to assess mutagenicity and cytotoxicity.

Structure-Activity Relationship (SAR)

The introduction of fluorine atoms is known to modulate the lipophilicity and overall pharmacokinetic properties of compounds. Research indicates that difluoromethyl groups enhance membrane permeability while reducing overall toxicity compared to their non-fluorinated counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.